1-(4-Bromo-2,5-dimethylbenzenesulfonyl)azepane
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Overview
Description
1-(4-Bromo-2,5-dimethylbenzenesulfonyl)azepane is a chemical compound that belongs to the class of sulfonyl azepanes It is characterized by the presence of a bromo-substituted dimethylbenzene ring attached to an azepane ring through a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)azepane typically involves the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with azepane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to reflux conditions.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2,5-dimethylbenzenesulfonyl)azepane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted azepane derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
1-(4-Bromo-2,5-dimethylbenzenesulfonyl)azepane has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)azepane involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromo group can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethylbenzenesulfonyl chloride: A precursor in the synthesis of 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)azepane.
4-Bromo-2,5-dimethylbenzenesulfonyl fluoride: Another sulfonyl derivative with similar reactivity.
4-Bromo-2,5-dimethylbenzenesulfonamide: A related compound with an amide group instead of an azepane ring.
Uniqueness
This compound is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-bromo-2,5-dimethylphenyl)sulfonylazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2S/c1-11-10-14(12(2)9-13(11)15)19(17,18)16-7-5-3-4-6-8-16/h9-10H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLCCNYRVLNZDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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